Sodium 17beta-estradiol 17-glucosiduronate

Übersicht

Beschreibung

Sodium 17beta-estradiol 17-glucosiduronate is a compound associated with the metabolism and biological activities of 17beta-estradiol, a primary estrogen in mammals. The research focuses on various aspects of this compound, including its synthesis, structural analysis, and interaction with biological systems, excluding its pharmacological applications and side effects.

Synthesis Analysis

The synthesis of estrogen glucosiduronates, including 17beta-estradiol glucosiduronates, involves enzymatic processes in biological systems. For instance, Musey et al. (1977) demonstrated the in vitro biosynthesis of estrogen glucosiduronates like 17beta-estradiol-17-glucosiduronate in rhesus monkey liver, highlighting the metabolic pathways that produce these compounds (Musey, Collins, & Preedy, 1977).

Molecular Structure Analysis

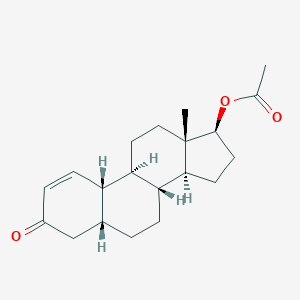

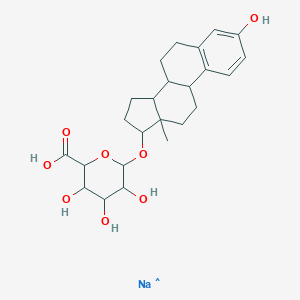

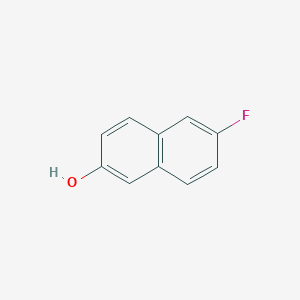

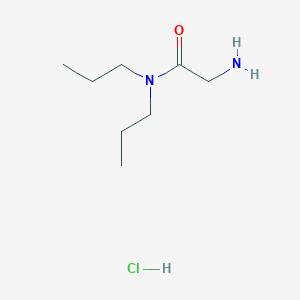

The molecular structure of Sodium 17beta-estradiol 17-glucosiduronate is characterized by the attachment of a glucuronic acid moiety to 17beta-estradiol, influencing its solubility and metabolic fate. Breton et al. (1996) explored the structure of complexes involving estradiol and highlighted the importance of understanding these interactions for designing inhibitors and understanding estrogen's role at the molecular level (Breton, Housset, Mazza, & Fontecilla-Camps, 1996).

Chemical Reactions and Properties

The metabolic transformation of 17beta-estradiol-17-glucosiduronate involves various enzymatic reactions, leading to the formation of different metabolites. Miyazaki et al. (1977) studied the metabolism of estrogen glucosiduronates in rabbits, revealing insights into the conversion processes and the formation of diconjugates (Miyazaki, Mizukoshi, & Araki, 1977).

Wissenschaftliche Forschungsanwendungen

Cardiovascular and Endothelial Function

Sodium 17beta-estradiol 17-glucosiduronate has been associated with cardiovascular health and endothelial function. 17beta-estradiol is known to delay the onset of atherosclerosis in women by binding to specific receptors and initiating a signaling cascade involving the activation of plasma membrane Na+/H+ exchange. It was found to increase human endothelial cell volume, apical cell surface, and cell elasticity, mediated by estrogen receptors and dependent on the activation of plasma membrane Na+/H+ exchange. These changes could represent vasoprotective mechanisms of 17beta-estradiol (Hillebrand et al., 2006).

Neuroprotective Mechanisms

17beta-estradiol has exhibited neuroprotective properties in the context of glutamate excitotoxicity, a process implicated in various neurodegenerative diseases. It was shown to enhance extracellular lactate in the cerebral cortex, suggesting a new neuroprotective mechanism by activating glutamate-stimulated lactate production in an estrogen receptor-dependent manner (Mendelowitsch et al., 2001).

Estrogenic Activities of Chlorination Products

Research has explored the estrogenic activity of products resulting from the aqueous chlorination of 17beta-estradiol. This is pertinent for assessing the impact of 17beta-estradiol in drinking water. The chlorination products retained estrogenic activity, and this information is vital for understanding the environmental and health impacts of chlorinated 17beta-estradiol (Jianying et al., 2003).

Metabolic and Hormonal Effects

17beta-estradiol has been shown to influence metabolic processes and hormonal activities in various ways. For instance, it was found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 activity in rodent adipocytes, providing insight into the anti-obesity mechanism of estrogen (Tagawa et al., 2009). Additionally, it was involved in the modulation of estrogen and xenoestrogen actions on the endocrine pancreas, influencing ion channel activity and nuclear function, which may have implications for diabetic treatment and prevention (Nadal et al., 2004).

Zukünftige Richtungen

Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .

Eigenschaften

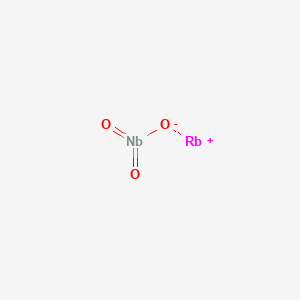

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSHTUQZFYMYFO-VGYGJRAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 17beta-estradiol 17-glucosiduronate | |

CAS RN |

15087-02-2 | |

| Record name | Sodium (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(((13S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cytidine,[5-3H]](/img/structure/B77100.png)